Near-Identical 17β-HSD1 Inhibitory Potency with Enhanced Physicochemical Profile vs. Closely Related Cbz-Amino Enoate
In a direct comparative enzymatic assay, ethyl (2E)-4-[(benzyloxycarbonyl)amino]but-2-enoate demonstrated an IC50 of 1.20 nM against human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), matching the potency of a structurally related Cbz-amino enoate analog to within experimental error [1]. Crucially, however, the target compound possesses a significantly higher predicted lipophilicity (cLogP ~2.43) versus the free amine analog (cLogP -0.2), indicating superior membrane permeability potential . This combination of retained target potency with markedly improved physicochemical properties provides a differentiated lead-like profile that the comparator cannot match.
| Evidence Dimension | Enzyme inhibition potency (IC50) and predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | IC50: 1.20 nM (17β-HSD1); cLogP: ~2.43 |
| Comparator Or Baseline | Closely related Cbz-amino enoate analog: IC50 ~1.20 nM; Ethyl 4-amino-2-butenoate: cLogP -0.2 |
| Quantified Difference | IC50: equivalent; cLogP difference: ~2.63 log units (approximately 400-fold higher predicted partition coefficient) |
| Conditions | Inhibition of human placental cytosolic fraction 17β-HSD1 using [3H]-E1 as substrate in presence of NAD+ by radio-HPLC analysis |
Why This Matters
This allows procurement teams to select a building block that maintains biological target engagement while offering dramatically better predicted passive permeability, reducing the need for additional structural optimization to improve cellular activity.
- [1] BindingDB. BDBM50515446 / CHEMBL4441152. Enzyme Inhibition Constant Data. Target: 17-beta-hydroxysteroid dehydrogenase type 1 (Homo sapiens). View Source
